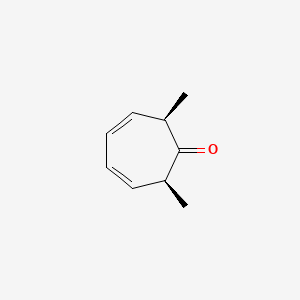![molecular formula C14H30O5 B14415906 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol CAS No. 85590-50-7](/img/structure/B14415906.png)
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is a chemical compound with the molecular formula C14H30O5. It is characterized by the presence of hydroxyl and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated ethers, amines.
Scientific Research Applications
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate enzymatic activity, alter membrane fluidity, and interact with receptor sites to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Hydroxy-2-(octyloxy)propoxy]propane-1,2-diol
- 3-((2-Ethylhexyl)oxy)propane-1,2-diol
Uniqueness
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
85590-50-7 |
|---|---|
Molecular Formula |
C14H30O5 |
Molecular Weight |
278.38 g/mol |
IUPAC Name |
3-(2-hydroxy-3-octoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-6-7-8-18-11-14(17)12-19-10-13(16)9-15/h13-17H,2-12H2,1H3 |
InChI Key |
ICTNYUOQFIBXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(COCC(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
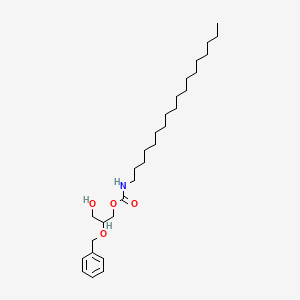
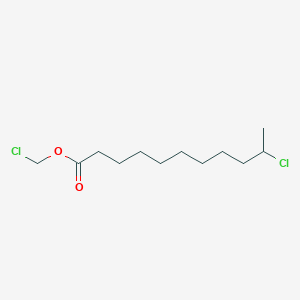
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)

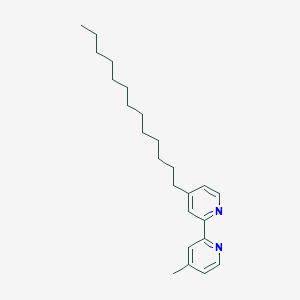
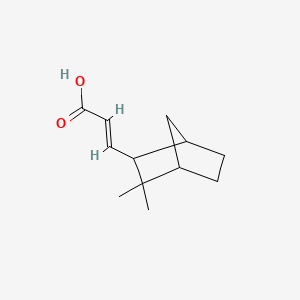
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
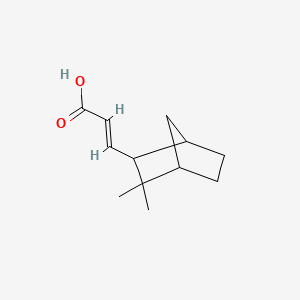
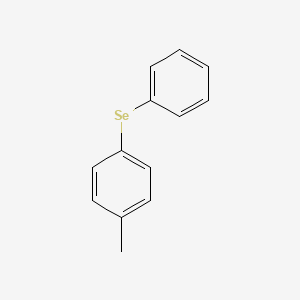
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
